molecular formula C15H17Cl2N3O3S B2468862 2,5-dichloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034323-12-9

2,5-dichloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2468862
CAS RN: 2034323-12-9
M. Wt: 390.28
InChI Key: XQADCZCQCNEAPO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O3S and its molecular weight is 390.28. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Sulfonamide derivatives, including compounds similar to 2,5-dichloro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide, have been explored for their potential antimicrobial properties. Research has indicated that certain pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties exhibit significant activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests a potential application in developing new antimicrobial agents (Hassan, 2013).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group of compounds related to this compound, have shown promising herbicidal activity. These compounds demonstrate post-emergence activity on dicotyledonous weed species and appear to interfere with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Anticancer Potential

Some benzenesulfonamide derivatives have been investigated for their potential anticancer properties. Compounds synthesized from 2-pyrazolines and benzenesulfonamides have been evaluated for cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds in developing novel anticancer agents (Gul et al., 2016).

properties

IUPAC Name

2,5-dichloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O3S/c16-11-4-5-14(17)15(7-11)24(21,22)19-12-8-18-20(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13,19H,1-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADCZCQCNEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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